(s)-Methoxyisopropylamine
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Overview
Description
(s)-Methoxyisopropylamine is an organic compound with the molecular formula C4H11NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-Methoxyisopropylamine can be synthesized through several methods. One common approach involves the reaction of (s)-methoxypropanol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process often involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(s)-Methoxyisopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler amines or alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
(s)-Methoxyisopropylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (s)-Methoxyisopropylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (s)-Methoxyethylamine
- (s)-Methoxypropylamine
- (s)-Methoxybutylamine
Uniqueness
(s)-Methoxyisopropylamine is unique due to its specific chiral configuration and the presence of the methoxy group, which imparts distinct chemical properties. These properties make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C4H11NO |
---|---|
Molecular Weight |
89.14 g/mol |
IUPAC Name |
2-methoxypropan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)6-3/h5H2,1-3H3 |
InChI Key |
JKVXCYAWVKQKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N)OC |
Origin of Product |
United States |
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